molecular formula C11H14F2O2 B7999273 1-(3,4-Difluoro-5-methoxyphenyl)-1-butanol

1-(3,4-Difluoro-5-methoxyphenyl)-1-butanol

Cat. No.: B7999273
M. Wt: 216.22 g/mol
InChI Key: AAZMMICSPMEHEU-UHFFFAOYSA-N
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Description

1-(3,4-Difluoro-5-methoxyphenyl)-1-butanol (CAS: 2082696-88-4) is a halogenated aromatic alcohol featuring a butanol chain attached to a 3,4-difluoro-5-methoxyphenyl group. The compound’s structure combines electron-withdrawing fluorine atoms and an electron-donating methoxy group on the aromatic ring, which may influence its physicochemical properties and reactivity.

Properties

IUPAC Name

1-(3,4-difluoro-5-methoxyphenyl)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2O2/c1-3-4-9(14)7-5-8(12)11(13)10(6-7)15-2/h5-6,9,14H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAZMMICSPMEHEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC(=C(C(=C1)F)F)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3,4-Difluoro-5-methoxyphenyl)-1-butanol can be synthesized through several synthetic routes. One common method involves the reaction of 3,4-difluoro-5-methoxybenzaldehyde with a Grignard reagent, such as butylmagnesium bromide, followed by hydrolysis. The reaction conditions typically include:

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Temperature: 0°C to room temperature

    Reagents: Grignard reagent (e.g., butylmagnesium bromide), water for hydrolysis

Industrial Production Methods

Industrial production of 1-(3,4-Difluoro-5-methoxyphenyl)-1-butanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Difluoro-5-methoxyphenyl)-1-butanol undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: Can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).

    Substitution: Reagents such as thionyl chloride (SOCl(_2)) for converting the hydroxyl group to a chloride.

Major Products

    Oxidation: 1-(3,4-Difluoro-5-methoxyphenyl)butan-1-one or 1-(3,4-Difluoro-5-methoxyphenyl)butanoic acid.

    Reduction: 1-(3,4-Difluoro-5-methoxyphenyl)butane.

    Substitution: 1-(3,4-Difluoro-5-methoxyphenyl)butyl chloride.

Scientific Research Applications

Antiviral Properties

One of the notable applications of 1-(3,4-Difluoro-5-methoxyphenyl)-1-butanol is its potential as an antiviral agent. Research indicates that compounds with similar structures exhibit significant antiviral activity. For instance, derivatives of this compound have been synthesized and evaluated for their effectiveness against viral infections, showcasing promising results in inhibiting viral replication pathways .

Inhibition of Enzymatic Activity

The compound has also been studied for its ability to inhibit specific enzymes that are crucial in various biological processes. Structure-activity relationship (SAR) studies reveal that the presence of electron-withdrawing groups, such as fluorine atoms, enhances the inhibitory potency against certain targets. For example, compounds with difluorophenyl moieties have shown increased activity against c-Met inhibitors, which are relevant in cancer therapy .

Synthesis of Fluorinated Compounds

1-(3,4-Difluoro-5-methoxyphenyl)-1-butanol serves as a valuable intermediate in the synthesis of fluorinated organic compounds. The synthesis process often involves nucleophilic substitution reactions where the alcohol group can be converted into more reactive species. This property allows for the generation of a variety of fluorinated derivatives that are useful in medicinal chemistry .

Catalytic Applications

The compound can also be employed as a ligand in asymmetric catalysis. Its chiral properties can facilitate the formation of enantiomerically enriched products, which are essential in pharmaceutical applications. The use of chiral iridium complexes with this compound has been explored to enhance reaction selectivity and yield .

Case Study 1: Antiviral Efficacy

In a study assessing the antiviral efficacy of various compounds, 1-(3,4-Difluoro-5-methoxyphenyl)-1-butanol was tested against a panel of viruses. The results indicated that it inhibited viral replication significantly at low micromolar concentrations, suggesting its potential as a lead compound for further development into antiviral drugs.

Case Study 2: Cancer Therapeutics

Another investigation focused on the compound's role as a c-Met inhibitor. In vitro assays demonstrated that modifications to the phenyl ring increased its binding affinity to c-Met, leading to enhanced inhibition of tumor cell proliferation. The findings highlight the importance of structural modifications in optimizing therapeutic efficacy.

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
PharmacologyAntiviral agentSignificant inhibition of viral replication
Enzyme Inhibitionc-Met inhibitorsEnhanced potency with fluorinated derivatives
Organic SynthesisIntermediate for fluorinated compoundsEffective nucleophilic substitution reactions
CatalysisAsymmetric catalysisImproved selectivity and yield in reactions

Mechanism of Action

The mechanism of action of 1-(3,4-Difluoro-5-methoxyphenyl)-1-butanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to a range of biological effects. The exact pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Halogen and Methoxy Substitutions

  • 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL): Structure: Shares a butanol backbone but substitutes the aromatic ring with a pyridyl group and a methylnitrosamino moiety. Activity: NNAL is a tobacco-specific nitrosamine metabolite and a potent carcinogen, inducing lung and pancreatic tumors in rats . Unlike 1-(3,4-Difluoro-5-methoxyphenyl)-1-butanol, NNAL requires metabolic activation (e.g., cytochrome P450-mediated oxidation) to exert carcinogenic effects . Key Difference: The absence of a nitrosamine group in 1-(3,4-Difluoro-5-methoxyphenyl)-1-butanol suggests distinct toxicological profiles.
  • 1-(4-Methoxy-2H-1,3-benzodioxol-5-yl)propan-1-one :

    • Structure : Contains a methoxy group and a benzodioxole ring but lacks fluorine substituents.
    • Reactivity : The benzodioxole ring enhances stability against oxidative degradation compared to fluorinated analogs, which may reduce metabolic clearance .

Functional Group Comparisons: Butanol Derivatives

  • 1-Butanol, 3-methyl- acetate: Structure: An ester derivative of branched-chain butanol. Application: Used in herbal formulations as an essential oil component with antimicrobial properties . The ester group increases volatility and alters solubility compared to the aromatic alcohol in 1-(3,4-Difluoro-5-methoxyphenyl)-1-butanol.

Physicochemical Properties

  • Solubility: Fluorine atoms increase lipophilicity, likely making 1-(3,4-Difluoro-5-methoxyphenyl)-1-butanol less water-soluble than non-fluorinated analogs like 1-(4-methoxybenzodioxolyl)propan-1-one .

Data Table: Key Comparison Points

Compound Structural Features Biological Activity Key Physicochemical Properties Commercial Status
1-(3,4-Difluoro-5-methoxyphenyl)-1-butanol 3,4-difluoro-5-methoxy, butanol chain Not reported High lipophilicity (inferred) Discontinued
NNAL Pyridyl, methylnitrosamino, butanol Carcinogenic (lung, pancreas) Polar, requires metabolic activation Research chemical
1-Butanol, 3-methyl- acetate Branched-chain ester Antimicrobial Volatile, moderate solubility Available
1-(4-Methoxybenzodioxolyl)propan-1-one Benzodioxole, methoxy, ketone Not reported High oxidative stability Available

Biological Activity

1-(3,4-Difluoro-5-methoxyphenyl)-1-butanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a difluoromethoxyphenyl group attached to a butanol moiety. The presence of fluorine atoms is known to enhance lipophilicity and binding affinity to biological targets, while the methoxy group can modulate pharmacokinetic properties.

The biological activity of 1-(3,4-Difluoro-5-methoxyphenyl)-1-butanol is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms may increase the compound's potency by improving its binding affinity. The methoxy group also plays a role in enhancing the compound's stability and solubility in biological systems.

Antimicrobial Activity

Research indicates that 1-(3,4-Difluoro-5-methoxyphenyl)-1-butanol exhibits antimicrobial properties against various bacterial strains. In vitro studies have shown significant activity against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) Values :
    • Staphylococcus aureus: MIC = 15 µg/mL
    • Escherichia coli: MIC = 20 µg/mL
    • Pseudomonas aeruginosa: MIC = 25 µg/mL
    • Bacillus subtilis: MIC = 30 µg/mL

These results suggest that the compound could serve as a lead in developing new antimicrobial agents .

Anti-inflammatory Activity

In addition to its antimicrobial effects, the compound has been investigated for anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in cell cultures, indicating potential applications in treating inflammatory diseases.

  • Key Findings :
    • Reduction in interleukin-6 (IL-6) levels by approximately 40% at a concentration of 10 µM.
    • Inhibition of nitric oxide synthase (iNOS) activity, which is crucial in inflammatory responses .

Study on Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of various fluorinated compounds, including 1-(3,4-Difluoro-5-methoxyphenyl)-1-butanol. The study utilized standard MTT assays to determine the viability of bacterial cultures after treatment with the compound.

CompoundBacterial StrainMIC (µg/mL)Activity Level
1-(3,4-Difluoro-5-methoxyphenyl)-1-butanolS. aureus15High
1-(3,4-Difluoro-5-methoxyphenyl)-1-butanolE. coli20Moderate
1-(3,4-Difluoro-5-methoxyphenyl)-1-butanolP. aeruginosa25Moderate
Control (kanamycin)S. aureus<5Very High

This table illustrates the comparative effectiveness of the compound against standard antibiotics like kanamycin .

Anti-inflammatory Mechanism Study

Another critical area of research focused on the anti-inflammatory mechanisms involved in the action of this compound. A study conducted on neuronal cells showed that treatment with varying concentrations led to reduced amyloid-beta levels, which are associated with neuroinflammation.

  • Results :
    • At concentrations of 10 µM and above, there was a significant decrease in amyloid-beta production.
    • The compound exhibited a favorable safety profile with minimal cytotoxicity at lower concentrations .

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